5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride

Description

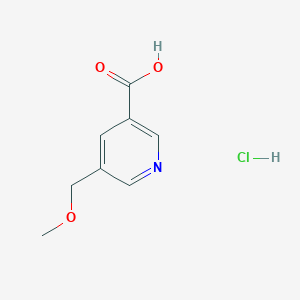

5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride (CAS: 1955548-79-4) is a pyridine derivative with a molecular formula of C₈H₁₀ClNO₃ and a molecular weight of 203.62 g/mol . The compound features a pyridine ring substituted with a methoxymethyl group at the 5-position and a carboxylic acid group at the 3-position, forming a hydrochloride salt. It is primarily utilized in research and development (R&D) contexts, as indicated by its classification as an R&D-grade material . Key identifiers include:

- CAS Number: 1955548-79-4

- MDL Number: MFCD29991634

- Storage: Not explicitly specified in available data.

The non-hydrochloride form, 5-(methoxymethyl)pyridine-3-carboxylic acid (CAS: 1000298-38-3), has a molecular weight of 167.16 g/mol (C₈H₉NO₃), confirming the addition of HCl (36.46 g/mol) in the hydrochloride form . Limited data on physicochemical properties (e.g., melting point, solubility) are available in the provided evidence.

Properties

IUPAC Name |

5-(methoxymethyl)pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-5-6-2-7(8(10)11)4-9-3-6;/h2-4H,5H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRGRCZUZDEAPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CN=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride typically involves the methoxymethylation of pyridine-3-carboxylic acid. One common method includes the reaction of pyridine-3-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-(Carboxymethyl)pyridine-3-carboxylic acid.

Reduction: 5-(Methoxymethyl)piperidine-3-carboxylic acid.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride is a versatile reagent in organic synthesis and reaction optimization studies. Its applications span across various fields, highlighting its importance in both academic and industrial research.

Organic Synthesis and Chemical Research:

- This compound serves as a crucial building block in synthesizing complex organic molecules.

- It is used in reaction optimization studies to improve the efficiency and yield of chemical processes.

- The compound's unique substitution pattern influences its chemical reactivity, making it valuable in creating diverse chemical compounds.

- It is used as a reagent in the preparation of 5-methoxymethylpyridine-2,3-dicarboxylic acid .

Pharmaceutical Research:

- Interaction studies suggest that compounds with structures similar to this compound may interact with biological targets.

- It plays a role in medicinal chemistry due to its versatile applications in organic synthesis.

Analytical Chemistry:

- This compound is employed as a standard in chromatographic analytical chemistry.

Preliminary findings suggest compounds with similar structures may interact with various biological targets:

- Further research is necessary to establish detailed interaction profiles and mechanisms.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and other biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridine derivatives with substituents at the 3- and 5-positions are common in medicinal and synthetic chemistry. Below is a comparative analysis of structurally related compounds:

Substituent Position and Functional Group Variations

5-Chloro-2-methyl-3-pyridinecarboxylic Acid (CAS: 1092286-30-0) Molecular Formula: C₇H₆ClNO₂ Similarity Score: 0.86 Key Differences: Replaces the methoxymethyl group with a chloro and methyl group at the 5- and 2-positions, respectively. Lacks a hydrochloride salt.

2-(4-Chloropyridin-2-yl)acetic Acid Hydrochloride (CAS: 1688656-71-4) Molecular Formula: C₇H₇Cl₂NO₂ Similarity Score: 0.85 Key Differences: Features an acetic acid side chain instead of a direct carboxylic acid on the pyridine ring.

5-Methoxy-4-methylpyridin-3-amine Hydrochloride (CAS: Not provided) Molecular Formula: C₇H₁₁ClN₂O (inferred from ) Key Differences: Substitutes the carboxylic acid with an amine group and introduces a methyl group at the 4-position .

Hydrochloride Salt Comparisons

The hydrochloride salt form enhances solubility and stability in many pyridine derivatives. For example:

- 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic Acid Hydrochloride (CAS: 2279124-20-6) Molecular Formula: C₈H₈ClN₃O₂ Molecular Weight: 213.62 g/mol Structural Note: Incorporates a pyrazolo-pyridine fused ring system, differing from the simpler pyridine backbone of the target compound.

Data Tables of Comparative Analysis

Table 1: Structural and Molecular Comparison of Selected Pyridine Derivatives

Structural Insights from Crystallography

Biological Activity

5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological applications, supported by relevant data and case studies.

The synthesis of this compound typically involves the methoxymethylation of pyridine-3-carboxylic acid. A common method is the reaction of pyridine-3-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide, often conducted in dichloromethane at room temperature.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : The methoxymethyl group can be oxidized to form a carboxylic acid derivative.

- Reduction : The pyridine ring can be reduced to yield piperidine derivatives.

- Substitution : Nucleophilic substitution reactions can occur, particularly at the methoxymethyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signal transduction pathways involved in inflammation and other biological processes.

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. Its ability to bind to enzyme active sites suggests it could be useful in therapeutic contexts where enzyme regulation is critical.

Therapeutic Potential

The compound has been explored for its therapeutic effects, particularly in the treatment of inflammatory diseases. Studies have shown that it may influence pathways related to inflammation, making it a candidate for further investigation in drug development .

Case Studies and Research Findings

- Inflammatory Disease Models : In preclinical studies, this compound demonstrated efficacy in models of inflammation. The compound significantly reduced markers of inflammation compared to control groups.

- Cell Line Studies : When tested on various cancer cell lines, it exhibited selective cytotoxicity, indicating potential for use in cancer therapeutics. For instance, it showed promising results against certain types of tumor cells while sparing normal cells .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Characteristics | Unique Properties |

|---|---|---|

| 5-(Methoxymethyl)pyridine-2-carboxylic acid HCl | Different position of carboxylic group | Varies in biological activity and mechanism |

| 5-(Methoxymethyl)pyridine-4-carboxylic acid HCl | Similar structure but different substitution | Exhibits different pharmacokinetic properties |

| 5-(Methoxymethyl)pyridine-3-sulfonic acid HCl | Contains a sulfonic acid group | May interact differently with biological targets |

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 5-(methoxymethyl)pyridine-3-carboxylic acid hydrochloride?

The compound is typically synthesized via oxidation of substituted pyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous acidic conditions (pH 4) can oxidize methyl or methoxymethyl pyridine derivatives to carboxylic acids, followed by HCl treatment to form the hydrochloride salt . Key steps include:

- Oxidation : Maintain temperatures at 90–95°C to ensure complete conversion.

- Acidification : Adjust pH to 4 using HCl to precipitate the carboxylic acid intermediate.

- Salt formation : React the free base with concentrated HCl in ethanol.

Yields (~47%) and purity depend on reaction time, stoichiometry, and purification methods (e.g., recrystallization via copper salt formation) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

- Elemental Analysis (EA) : Verify empirical formula (e.g., C₈H₁₀ClNO₃) with calculated vs. observed C, H, N percentages (e.g., C: 54.92% calculated vs. 54.61% observed) .

- NMR Spectroscopy :

- IR Spectroscopy : Confirm O-H (2500–3300 cm⁻¹) and C=O (1693 cm⁻¹) stretches .

Basic: How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

The hydrochloride salt enhances aqueous solubility due to ionic interactions. Stability studies in aqueous media (pH 2–7) show decomposition at elevated temperatures (>40°C) or prolonged storage. For long-term stability, store at 2–8°C in anhydrous conditions, as moisture accelerates hydrolysis of the methoxymethyl group .

Advanced: What strategies optimize reaction yields in the synthesis of this compound?

- Catalyst Screening : Transition-metal catalysts (e.g., Cu²⁺) improve oxidation efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during methoxymethylation.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) enhances purity .

Yields can drop below 30% if side reactions (e.g., over-oxidation) occur. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Advanced: How can regioselectivity challenges in pyridine substitution be addressed?

Regioselectivity in methoxymethylation is influenced by:

- Directing Groups : The carboxylic acid at position 3 directs electrophilic substitution to position 5.

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to avoid interference during methoxymethylation .

Advanced: What are the key considerations for isolating and characterizing isomers or byproducts?

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate isomers (e.g., 4- vs. 5-substituted pyridines) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., methoxymethyl orientation) using single-crystal data .

Common byproducts include over-oxidized derivatives (e.g., pyridine-N-oxide), detectable via HRMS (m/z 209.0100 for [M+H]⁺) .

Advanced: How does the compound behave under photolytic or thermal stress?

- Thermal Degradation : At 100°C, decarboxylation occurs, forming 5-(methoxymethyl)pyridine (GC-MS: m/z 137 [M]⁺).

- Photolysis : UV exposure (254 nm) cleaves the methoxymethyl group, yielding 3-pyridinecarboxylic acid (confirmed by ¹H NMR loss of δ 3.85 ppm signal) .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

The methoxymethyl group acts as a weak electron donor, activating the pyridine ring for nucleophilic attack at position 2 or 4. DFT calculations suggest a transition state with partial positive charge at position 4, favoring SNAr reactions with amines or thiols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.